N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions that are meticulously designed to achieve the desired molecular architecture. For instance, a water-mediated synthesis of closely related pyridine derivatives showcased the versatility of using water as a solvent in facilitating complex reactions, highlighting the importance of solvent choice in synthesis processes (Jayarajan et al., 2019). Additionally, the utilization of N,N-Dimethylacetamide Dimethyl Acetal in a metal-free synthesis of 2,4,6-Trisubstituted Pyridines further underscores the innovation in synthetic methodologies that aim at developing more efficient and environmentally benign procedures (Prek et al., 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within a molecule and its implications on reactivity and properties. Studies such as those by Fun et al. (2009), which described the molecular structure of a closely related N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide, provide insight into how structural nuances, like the orientation of dibromomethyl groups, affect the overall molecular conformation and intermolecular interactions within crystals (Fun et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound are significantly influenced by its functional groups and molecular structure. For example, the study by El-Gazzar et al. (2007) on pyrido[2,3-d]pyrimidine-2-thiones illustrates the versatility of these compounds in undergoing various chemical reactions, reflecting the broader reactivity patterns that similar compounds like N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide might exhibit (El-Gazzar et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are essential for determining the practical applications of a compound. While specific studies on N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide might not be readily available, research on related compounds provides valuable insights. For instance, the synthesis and characterization of novel polyamides containing pyridyl moieties shed light on the solubility and thermal properties of such compounds, which could parallel the physical characteristics of the compound (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Chemical properties analysis focuses on the behavior of a compound in reactions, including its reactivity with various reagents and the types of chemical transformations it can undergo. The study by Wijtmans et al. (2004) on the reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols highlights the importance of understanding the chemical behavior of compounds to predict their potential applications and interactions with different chemical reagents (Wijtmans et al., 2004).
Scientific Research Applications
Reaction and Synthesis
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide and its derivatives are utilized in various synthetic reactions. For example, compounds like 2,2-dimethyl-N-(2-pyridyl)propanamide are deprotonated and then trapped with various electrophiles to yield disubstituted pyridines with carboxylic acid- or amino-derived functions (Bonnet et al., 2001). These reactions have applications in synthesizing complex heterocyclic structures for pharmaceutical and material sciences.
Ligand Synthesis for Supramolecular Chemistry
Derivatives of this compound are used in the synthesis of pyridine-based ligands, crucial in supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, a derivative, is used in Stille-type coupling procedures to prepare complex ligands like bipyridines and terpyridines (Schubert & Eschbaumer, 1999). These ligands have wide applications in forming supramolecular structures, which are essential in areas like catalysis and nanotechnology.
Crystal Chemistry and Intermolecular Interactions
In crystal chemistry, derivatives of N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide are analyzed to understand intermolecular interactions. Studies on compounds like pyridine-2,6-dicarboxylic acid bisphenylamide help in determining key intermolecular interactions through X-ray diffraction and molecular orbital calculations (Malone et al., 1997). This understanding is crucial for designing materials with specific properties.
Activation of Dioxygen in Enzymatic Systems
This compound is also involved in studies related to the activation of dioxygen by non-heme iron complexes. The reaction of an iron(ii) complex supported by a derivative of this compound with dioxygen, mimicking enzymatic systems, has been studied (Martinho et al., 2010). This research provides insights into the mechanisms of oxygen activation in biological systems, which is fundamental for understanding processes like cellular respiration.
Polymer Synthesis
Compounds like N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, a related compound, are synthesized for applications in polymer science. These compounds can be polymerized alone or copolymerized with other monomers like methyl methacrylate, producing novel polymers characterized by various spectroscopic techniques (Ling et al., 1999). These polymers have potential applications in areas like material science and biomedical engineering.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its environmental impact and biodegradability.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Explore analogs and derivatives to optimize its properties.
- Formulation : Develop suitable formulations for administration (e.g., oral, injectable).
- Clinical Trials : If promising, proceed to preclinical and clinical trials.
Please note that while I’ve provided a comprehensive overview, specific details may require further research from relevant scientific literature. Researchers should consult peer-reviewed papers and databases for in-depth information on this compound12.
properties
IUPAC Name |
N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAGSMLGPQXYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393601 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide | |
CAS RN |
101630-94-8 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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